1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane
Overview
Description
1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane (DBTMDS) is an organosilicon compound with a variety of uses in the laboratory and industry. It is a colorless liquid with a low boiling point and a low vapor pressure. It is used as a solvent for organic compounds and as a reagent in organic synthesis. It is also used in the production of pharmaceuticals, cosmetics, and other specialty chemicals.
Mechanism Of Action
1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane is an organosilicon compound, meaning that it contains both silicon and carbon atoms. The carbon atoms are connected to each other by single bonds, while the silicon atoms are connected to each other by double bonds. This makes 1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane an amphiphilic compound, meaning that it has both hydrophobic and hydrophilic properties. This allows 1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane to interact with both water-soluble and water-insoluble molecules, making it useful as a reagent in organic synthesis.
Biochemical And Physiological Effects
1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane has been studied for its effects on biochemical and physiological processes. It has been found to play a role in the regulation of enzyme kinetics and metabolic pathways. It has also been shown to affect the folding and stability of proteins, and to be involved in the regulation of cellular respiration.
Advantages And Limitations For Lab Experiments
The use of 1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane in laboratory experiments has several advantages. It is a colorless liquid with a low boiling point and a low vapor pressure, making it easy to handle and store. It is also relatively inexpensive and non-toxic. However, its low boiling point and low vapor pressure also make it difficult to use in high-temperature experiments.
Future Directions
The future of 1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane in scientific research is promising. It could be used to develop more efficient and cost-effective synthetic methods for the production of pharmaceuticals and specialty chemicals. It could also be used to study the effects of potential drugs on biochemical and physiological processes. Additionally, it could be used to develop more efficient and cost-effective methods for the production of biodegradable plastics and other materials. Finally, it could be used to study the effects of environmental pollutants on biochemical and physiological processes.
Scientific Research Applications
1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane has a variety of uses in scientific research. It has been used as a reagent in organic synthesis, as a solvent for organic compounds, and as a catalyst in the production of pharmaceuticals and specialty chemicals. It has also been used in the study of biochemical and physiological processes, such as enzyme kinetics, cellular respiration, and protein folding.
properties
IUPAC Name |
[dimethyl-[(2-methylpropan-2-yl)oxy]silyl]-dimethyl-[(2-methylpropan-2-yl)oxy]silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30O2Si2/c1-11(2,3)13-15(7,8)16(9,10)14-12(4,5)6/h1-10H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COSZSAJOKACQOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)O[Si](C)(C)[Si](C)(C)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30O2Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20508295 | |
Record name | 1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20508295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane | |
CAS RN |
78669-53-1 | |
Record name | 1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20508295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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